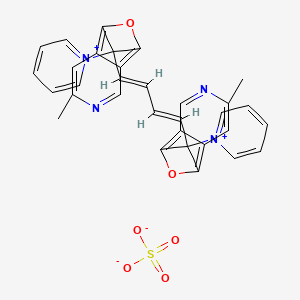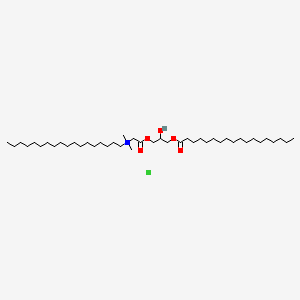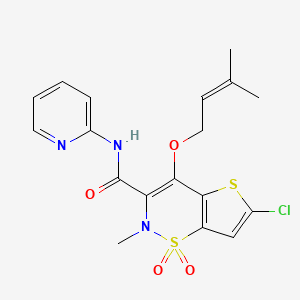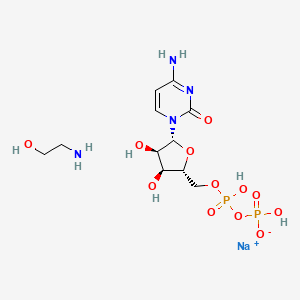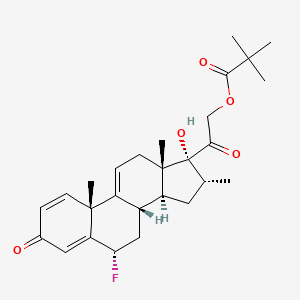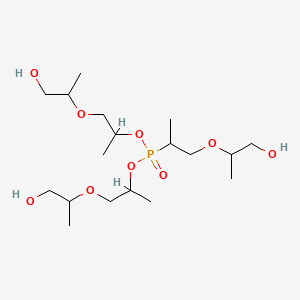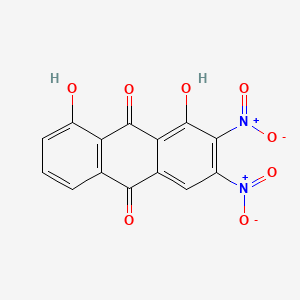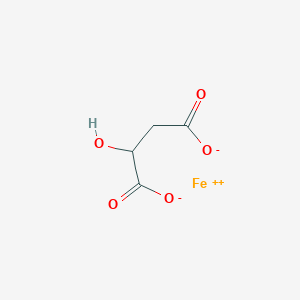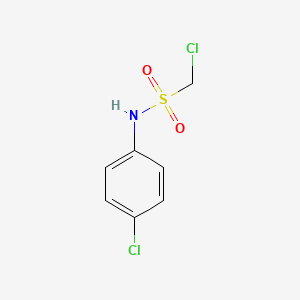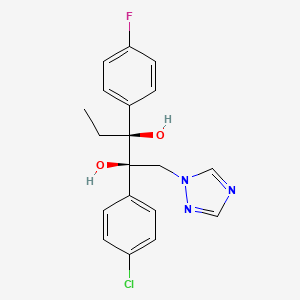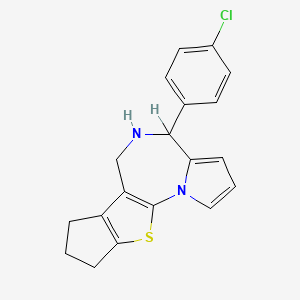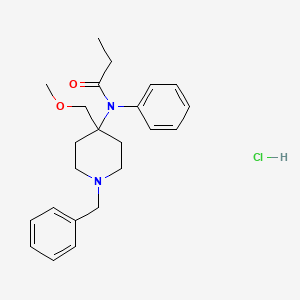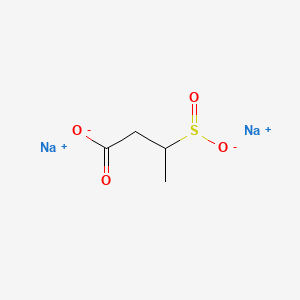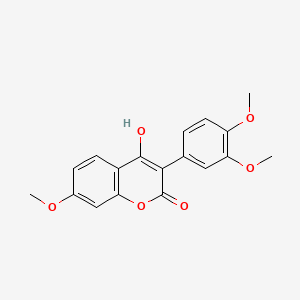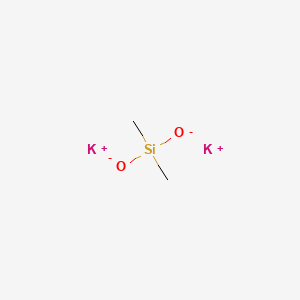
Silanediol, dimethyl-, dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silanediol, dimethyl-, dipotassium salt: is an organosilicon compound with the chemical formula (CH₃)₂Si(OK)₂ It is a derivative of dimethylsilanediol, where the hydroxyl groups are replaced by potassium ions
准备方法
Synthetic Routes and Reaction Conditions: Silanediol, dimethyl-, dipotassium salt can be synthesized through the reaction of dimethylsilanediol with potassium metal or potassium hydride. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
(CH3)2Si(OH)2+2K→(CH3)2Si(OK)2+H2
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger-scale reactors and more controlled environments to ensure the purity and yield of the product. The process would likely include steps such as solvent purification, controlled addition of reagents, and thorough drying of the final product to remove any residual moisture.
化学反应分析
Types of Reactions: Silanediol, dimethyl-, dipotassium salt can undergo various chemical reactions, including:
Substitution Reactions: The potassium ions can be replaced by other cations or functional groups.
Hydrolysis: The compound can react with water to regenerate dimethylsilanediol.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or metal salts can be used to replace the potassium ions.
Hydrolysis: Water or aqueous solutions can be used under mild conditions.
Condensation Reactions: Catalysts such as acids or bases can facilitate the formation of siloxane bonds.
Major Products Formed:
Substitution Reactions: Various organosilicon compounds with different functional groups.
Hydrolysis: Dimethylsilanediol.
Condensation Reactions: Polysiloxanes or siloxane polymers.
科学研究应用
Chemistry: Silanediol, dimethyl-, dipotassium salt is used as a precursor in the synthesis of various organosilicon compounds and polymers. It is also employed in the study of silicon-based catalysis and reaction mechanisms.
Biology: In biological research, this compound can be used to modify surfaces and create hydrophobic coatings, which are useful in various biomedical applications.
Medicine: While not directly used as a drug, this compound can be involved in the development of drug delivery systems and medical devices due to its ability to form stable, biocompatible coatings.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, including sealants, adhesives, and elastomers. It is also utilized in the manufacture of specialty chemicals and advanced materials.
作用机制
The mechanism of action of silanediol, dimethyl-, dipotassium salt primarily involves its ability to form strong bonds with various substrates. The potassium ions can be easily replaced by other cations or functional groups, allowing for the formation of diverse organosilicon compounds. The compound’s reactivity is influenced by the presence of the silicon-oxygen bonds, which can participate in various chemical reactions, including hydrolysis and condensation.
相似化合物的比较
Dimethylsilanediol: The parent compound with hydroxyl groups instead of potassium ions.
Diphenylsilanediol: A similar compound with phenyl groups instead of methyl groups.
Trimethylsilanol: A related compound with three methyl groups and one hydroxyl group.
Uniqueness: Silanediol, dimethyl-, dipotassium salt is unique due to the presence of potassium ions, which enhance its reactivity and make it suitable for specific applications in catalysis and materials science. The compound’s ability to undergo various chemical reactions and form stable bonds with different substrates sets it apart from other similar organosilicon compounds.
属性
CAS 编号 |
18268-74-1 |
|---|---|
分子式 |
C2H6K2O2Si |
分子量 |
168.35 g/mol |
IUPAC 名称 |
dipotassium;dimethyl(dioxido)silane |
InChI |
InChI=1S/C2H6O2Si.2K/c1-5(2,3)4;;/h1-2H3;;/q-2;2*+1 |
InChI 键 |
BRUZWMYPFYHTJG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)([O-])[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


